molecular formula C19H16O B1588407 2,5-Dibenzylidenecyclopentanone CAS No. 895-80-7

2,5-Dibenzylidenecyclopentanone

Cat. No.: B1588407
CAS No.: 895-80-7
M. Wt: 260.3 g/mol
InChI Key: CVTOCKKPVXJIJK-SIJTWYJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibenzylidenecyclopentanone is an organic compound with the molecular formula C19H16O. It is characterized by a cyclopentanone core with two benzylidene groups attached at the 2 and 5 positions. This compound is known for its conjugated system, which imparts unique photophysical and chemical properties.

Preparation Methods

Aldol Condensation (Claisen–Schmidt Reaction)

The most established and widely used method for synthesizing 2,5-dibenzylidenecyclopentanone is the aldol condensation, specifically the Claisen–Schmidt reaction. This involves the reaction of cyclopentanone with two equivalents of substituted benzaldehyde under basic conditions.

  • Reaction Conditions:

    • Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.
    • Solvents like ethanol or methanol are used to dissolve reactants.
    • The reaction is typically performed at room temperature or slightly elevated temperatures to optimize yield.
  • Mechanism:

    • The base deprotonates the alpha-hydrogen of cyclopentanone, generating an enolate ion.
    • The enolate attacks the carbonyl carbon of the benzaldehyde, forming a β-hydroxyketone intermediate.
    • Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, specifically the dibenzylidene derivative.
  • Isomer Formation:

    • The product predominantly forms the E,E-isomer, which is thermodynamically more stable.
    • NMR spectroscopy and X-ray diffraction studies confirm the exclusive formation of the E,E-geometry in the product.
  • Yields and Purification:

    • The reaction typically yields bright-colored crystalline solids.
    • Purification is achieved by recrystallization from solvents such as acetonitrile or ethanol.

Comparative Synthesis with Cyclobutanone Analogues

Research comparing the synthesis of dibenzylidenecyclopentanone (five-membered ring) with dibenzylidenecyclobutanone (four-membered ring) provides insight into the challenges and optimization of the preparation method.

Feature This compound (Five-membered ring) 2,4-Dibenzylidenecyclobutanone (Four-membered ring)
Reactivity of Cycloalkanone Moderate High, prone to self-condensation and dimerization
Base Catalysis Effective with NaOH/KOH Requires careful control to avoid side reactions
Product Stability Stable E,E-isomer Susceptible to dimerization under basic conditions
Yield Generally good Lower due to side reactions
Crystallization and Purity Achievable with standard solvents More challenging due to instability

This comparison highlights that the preparation of this compound is more straightforward and yields more stable products than its cyclobutanone counterpart, which requires stringent reaction control to prevent side reactions.

Experimental Data Summary

Parameter Typical Value / Observation
Catalyst NaOH or KOH (60% aqueous solution)
Solvent Ethanol, Methanol, Acetonitrile
Temperature Room temperature to 60°C
Reaction Time Several hours (varies with substituents)
Product Form Bright-colored crystalline solids
Isomer Form Predominantly E,E-isomer
Purification Method Recrystallization

Chemical Reactions Analysis

Types of Reactions

2,5-Dibenzylidenecyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Photodimerization: This reaction requires ultraviolet light and is often carried out in the solid state.

Major Products Formed

Scientific Research Applications

Chemical Applications

Organic Synthesis
DBCP serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation and reduction reactions. For instance, DBCP can be oxidized to form diketones or other oxidized derivatives, while reduction can yield saturated derivatives of the original compound.

Photochemical Reactions
DBCP is also utilized as a model compound for studying photochemical reactions due to its ability to absorb ultraviolet light. This property facilitates electronic excitation, leading to reactions such as [2+2] cycloaddition. The spatial arrangement of molecules within its crystal lattice influences its reactivity and stereochemistry during these reactions.

Biological Applications

Pharmacological Studies
Research has indicated that DBCP and its analogs exhibit potential as drug candidates. A study conducted by Sardjiman in 1997 synthesized various analogs of DBCP to explore their pharmacological effects. These analogs were evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties using computational methods . The findings suggested that some analogs demonstrated stronger inhibitory effects on cancer cells compared to curcumin, a well-known therapeutic agent.

Molecular Docking Studies
In silico studies have employed molecular docking techniques to predict the interaction of DBCP analogs with biological targets such as proteins involved in drug metabolism. The results indicated favorable interactions between DBCP analogs and P-glycoprotein, suggesting their potential as effective therapeutic agents .

Industrial Applications

Corrosion Inhibition
DBCP has been studied for its effectiveness as a corrosion inhibitor for copper in acidic environments. A combination of experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulations, demonstrated that DBCP can significantly reduce corrosion rates by forming protective layers on copper surfaces .

Data Tables

Compound CodeAbsorptionDistributionMetabolismExcretion
B0ModerateHighRapidModerate
B1PoorVery HighSlowHigh
B2GoodModerateModerateLow

Case Studies

Case Study 1: Photochemical Properties
A study examining the photochemical behavior of DBCP revealed that it undergoes significant structural changes upon UV irradiation. These changes were characterized by spectroscopic methods, confirming its utility in photochemical applications .

Case Study 2: Corrosion Resistance
In an experimental setup assessing the corrosion resistance of copper in sulfuric acid with DBCP present, results indicated a substantial reduction in corrosion rates compared to untreated samples. This was attributed to the formation of a protective film on the copper surface .

Mechanism of Action

The mechanism of action of 2,5-dibenzylidenecyclopentanone involves its ability to absorb ultraviolet light, leading to electronic excitation. This excited state can then participate in various photochemical reactions, such as [2+2] cycloaddition. The molecular targets and pathways involved are primarily related to its interaction with light and subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibenzylidenecyclopentanone is unique due to its specific conjugated system and photophysical properties. Its ability to undergo photodimerization and other photochemical reactions distinguishes it from other similar compounds. Additionally, the presence of two benzylidene groups provides a distinct electronic structure that influences its reactivity and applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-dibenzylidenecyclopentanone, and how do structural modifications influence its physicochemical properties?

  • Methodological Answer : The compound is synthesized via the Claisen–Schmidt condensation of cyclopentanone with aryl aldehydes in a basic medium (e.g., NaOH/ethanol). Substituents on the benzylidene rings (e.g., methoxy, halogen, or alkyl groups) significantly alter logP, polar surface area, and molecular weight. For instance, dimethylamino substituents enhance adsorption properties, while halogenation increases hydrophobicity . Computational tools like ADMETlab 2.0 and ADMETsar 2.0 can predict these changes by analyzing SMILES codes or drawn structures .

Q. How does this compound compare to curcumin in terms of drug-likeness and Lipinski's Rule of Five (RO5)?

  • Methodological Answer : Most this compound analogs comply with RO5 except for logP >5 in 11/17 analogs. Unlike curcumin, which deviates in polar surface area (PSA >140 Ų), these analogs exhibit lower PSA (e.g., B1: 78.3 Ų) due to reduced hydrogen bond donors/acceptors. Use ADMET servers to calculate RO5 compliance: input SMILES codes and compare parameters like MW (<500), logP (<5), and HBD/HBA counts .

Q. What are the key ADME parameters distinguishing this compound analogs from curcumin?

  • Methodological Answer : Analogs show:

  • Absorption : Poor intestinal absorption (ADMETlab 2.0 predicts HIA <0.3) due to high logP, but ADMETsar 2.0 conflicts (HIA >0.9) .
  • Distribution : Higher volume of distribution (VD) in analogs with alkyl chains (e.g., B14: VD = 2.1 L/kg) due to increased lipophilicity and tissue binding .
  • Metabolism : Lower CYP3A4 substrate activity but higher inhibition potential (pIC50 >6.5) compared to curcumin, linked to steric hindrance from substituents .
  • Excretion : Slower clearance (t1/2 >4 hrs) in analogs with nonpolar groups (e.g., B14) due to reduced renal solubility .

Advanced Research Questions

Q. How do computational predictions from ADMETlab 2.0 and ADMETsar 2.0 diverge for P-glycoprotein (P-gp) interactions, and what experimental validations are recommended?

  • Methodological Answer : ADMETsar 2.0 predicts high P-gp substrate probability (>0.9) for analogs, while ADMETlab 2.0 suggests low inhibition (<0.3). This discrepancy arises from differing ligand-receptor interaction models. To validate:

  • Perform in vitro bidirectional transport assays (e.g., Caco-2 cells) to measure efflux ratios.
  • Use molecular docking to assess binding to P-gp’s nucleotide-binding domains (e.g., residues Phe-978, Gln-725) .

Q. What structural features of this compound analogs correlate with CYP3A4 inhibition, and how can this be leveraged in drug design?

  • Methodological Answer : Analogs with ortho/meta-substituted aromatic rings (e.g., B12, B13) exhibit stronger CYP3A4 inhibition (pIC50 7.2–7.8) due to π-π stacking with Phe-304 and hydrogen bonding to heme iron. Use Schrödinger’s Glide for docking simulations and compare binding scores to curcumin. Prioritize analogs with <5% metabolic turnover in human liver microsomes (HLMs) .

Q. Why do this compound analogs show conflicting blood-brain barrier (BBB) penetration predictions between ADMET tools, and how should researchers resolve this?

  • Methodological Answer : ADMETsar 2.0 predicts high BBB penetration (probability >0.5) based on logP (>5), while ADMETlab 2.0 predicts low penetration (PSA >80 Ų). Resolve via:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to measure permeability coefficients.
  • Adjust substituents (e.g., introduce polar groups like -OH) to balance logP and PSA .

Q. How do halogenated analogs (e.g., B3, B16) exhibit reduced clearance rates despite higher molecular weights?

  • Methodological Answer : Halogens (Cl, F) inhibit CYP2C9/3A4-mediated hydroxylation, slowing Phase I metabolism. Use in silico metabolism prediction tools (e.g., StarDrop) to identify metabolic soft spots. Confirm with LC-MS/MS analysis of HLMs incubated with analogs .

Q. Methodological Considerations

  • Data Interpretation : Always cross-validate ADMET predictions with experimental assays (e.g., Caco-2 for absorption, HLMs for metabolism).
  • Structural Optimization : Use QSAR models to prioritize analogs with logP 3–5, PSA <90 Ų, and <10 rotatable bonds for improved bioavailability .
  • Conflict Resolution : For divergent computational results, rely on consensus scoring from multiple servers (e.g., ADMETlab, ADMETsar, SwissADME) .

Properties

CAS No.

895-80-7

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

(2Z,5E)-2,5-dibenzylidenecyclopentan-1-one

InChI

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13-,18-14+

InChI Key

CVTOCKKPVXJIJK-SIJTWYJSSA-N

SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Isomeric SMILES

C\1C/C(=C/C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dibenzylidenecyclopentanone
2,5-Dibenzylidenecyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.